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5-Bromo-6-nitro-1,3-benzodioxole

Cat. No.: B1270917
CAS No.: 7748-58-5
M. Wt: 246.01 g/mol
InChI Key: WXXFALFBNSJISM-UHFFFAOYSA-N
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Description

Significance of the 1,3-Benzodioxole (B145889) Scaffold in Advanced Organic Synthesis

The 1,3-benzodioxole scaffold, a benzene (B151609) ring fused to a five-membered dioxole ring, is a privileged structure in organic chemistry. chemicalbook.comontosight.ai This structural motif is present in a wide array of natural products and pharmacologically active molecules. google.comnih.gov Its importance stems from several key factors:

Precursor in Synthesis: The 1,3-benzodioxole unit serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com

Modulator of Biological Activity: Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects. chemicalbook.comnih.gov The scaffold itself can influence a molecule's interaction with biological targets.

Influence on Reactivity: The oxygen atoms in the dioxole ring increase the electron density of the aromatic system, which can facilitate electrophilic substitution reactions, making it a versatile component in organic synthesis. chemicalbook.com

The synthesis of 1,3-benzodioxole itself typically involves the condensation of catechol with a methylene (B1212753) source, such as methanol, in the presence of a strong acid catalyst. chemicalbook.com

Role of Halogen (Bromine) and Nitro Substituents in Directing Chemical Reactivity

The presence and positioning of the bromine atom and the nitro group on the 1,3-benzodioxole ring are critical in dictating the chemical reactivity of 5-Bromo-6-nitro-1,3-benzodioxole.

Bromine Atom:

Inductive Effect: As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect through the sigma bond, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org

Resonance Effect: Conversely, the lone pair electrons on the bromine atom can be donated to the aromatic ring through resonance, a pi-donating effect. libretexts.org

Nitro Group:

Strong Electron-Withdrawing Group: The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. libretexts.orgmsu.edu This significantly deactivates the aromatic ring, making it much less reactive towards electrophilic substitution than benzene. msu.edu For instance, a nitro substituent can decrease the ring's reactivity by a factor of a million or more. msu.edu

Meta-Directing Influence: The deactivating nature of the nitro group directs incoming electrophiles to the meta position. msu.edu

Activation for Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). msu.eduwikipedia.org The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

The interplay of these electronic effects from both the bromine and nitro substituents creates a unique reactivity profile for this compound.

Position of this compound within the Field of Polyfunctionalized Arenes

This compound is a prime example of a polyfunctionalized arene, an aromatic compound bearing multiple functional groups. The synthesis and manipulation of such compounds present both challenges and opportunities for chemists.

The specific arrangement of the bromo and nitro groups on the benzodioxole ring creates a distinct electronic environment. The nitro group's strong electron-withdrawing character significantly enhances the electrophilic nature of the molecule. The bromine atom, in turn, provides a handle for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

The synthesis of this compound itself requires careful control over the regioselectivity of the substitution reactions. The preferred synthetic route often involves the bromination of 1,3-benzodioxole first, followed by nitration, as the bromine's directing effect facilitates the introduction of the nitro group at the desired position.

Overview of Research Trajectories for Halogenated and Nitrated Benzodioxoles

Research into halogenated and nitrated benzodioxoles is driven by the diverse biological activities and synthetic utility of these compounds. chemicalbook.comontosight.ai

Medicinal Chemistry: Many studies focus on synthesizing and evaluating these derivatives for their potential as therapeutic agents. For example, halogenated benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The position of the halogen substituent can significantly impact the inhibitory activity. nih.gov

Organic Synthesis: Halogenated benzodioxoles, such as 5-bromo-1,3-benzodioxole, serve as important intermediates in the synthesis of other complex molecules, including agrochemicals like piperonyl butoxide. medchemexpress.com The halogen provides a reactive site for further functionalization.

Chemical Biology: The nitro group in compounds like 5-nitro-1,3-benzodioxole (B1580859) can be reduced to form reactive species that interact with biological macromolecules, leading to antimicrobial or enzyme-inhibiting effects. This property is exploited in the design of probes and potential drugs.

Material Science: The unique electronic properties imparted by the halogen and nitro groups make these benzodioxole derivatives interesting candidates for the development of new materials with specific optical or electronic characteristics.

The ongoing research in this area continues to explore the structure-activity relationships of these compounds, aiming to design new molecules with enhanced and specific properties for a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO4 B1270917 5-Bromo-6-nitro-1,3-benzodioxole CAS No. 7748-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXFALFBNSJISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364064
Record name 5-bromo-6-nitro-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7748-58-5
Record name 5-Bromo-6-nitro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7748-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-6-nitro-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 6 Nitro 1,3 Benzodioxole and Precursors

Established Synthetic Pathways to the 1,3-Benzodioxole (B145889) Core

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a fundamental structural unit in a wide array of naturally occurring and synthetic compounds. Its preparation is a critical first step in the synthesis of 5-Bromo-6-nitro-1,3-benzodioxole. The primary methods for its synthesis involve the formation of the dioxole ring fused to a benzene (B151609) ring.

Cyclization Reactions for Dioxole Framework Formation

The most common and established method for the formation of the 1,3-benzodioxole framework is through the cyclization of a catechol (1,2-dihydroxybenzene) precursor. This is typically achieved by reacting catechol with a dihalomethane, most commonly dichloromethane (CH₂Cl₂), in the presence of a base. The base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl groups of the catechol, forming a bis-phenoxide intermediate. This nucleophilic intermediate then undergoes a Williamson ether synthesis-type reaction with the dihalomethane to form the methylene (B1212753) bridge of the dioxole ring.

Another approach involves the condensation reaction of catechol with aldehydes or ketones, often catalyzed by an acid. This method forms a cyclic acetal or ketal, respectively, which constitutes the 1,3-benzodioxole ring system.

PrecursorsReagentsProduct
CatecholDichloromethane, Base (e.g., NaOH)1,3-Benzodioxole
CatecholAldehyde/Ketone, Acid Catalyst2-substituted-1,3-Benzodioxole

Derivatization of Commercially Available Precursors

In many instances, commercially available derivatives of 1,3-benzodioxole serve as the starting point for more complex syntheses. These precursors may already possess certain functional groups on the aromatic ring, which can then be further modified. For the synthesis of this compound, a key precursor is 1,3-benzodioxole itself, which is commercially available. Starting with the unsubstituted benzodioxole allows for controlled, stepwise introduction of the bromo and nitro functionalities at the desired positions.

Regioselective Bromination Techniques for Benzodioxole Derivatives

The introduction of a bromine atom onto the 1,3-benzodioxole ring is a crucial step in the synthesis of the target compound. The position of bromination is directed by the electron-donating nature of the methylenedioxy group, which activates the aromatic ring towards electrophilic substitution, primarily at the 5-position.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. The reaction of 1,3-benzodioxole with NBS, often in a suitable solvent and sometimes with a radical initiator, provides a reliable method for the synthesis of 5-bromo-1,3-benzodioxole. The use of NBS is often preferred over molecular bromine due to its milder reaction conditions and higher selectivity, which helps to minimize the formation of polybrominated byproducts.

Traditional Bromination with Lewis Acid Catalysts

The classical method for aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The Lewis acid polarizes the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the attack by the electron-rich benzodioxole ring. This method is effective but can sometimes lead to lower regioselectivity and the formation of undesired isomers or polybrominated products if the reaction conditions are not carefully controlled.

Control of Reaction Parameters for Bromination Regioselectivity

The regioselectivity of the bromination of 1,3-benzodioxole is highly dependent on the reaction conditions. Factors such as the choice of brominating agent, solvent, temperature, and the presence or absence of a catalyst can significantly influence the position of the incoming bromine atom. For the synthesis of 5-bromo-1,3-benzodioxole, conditions are optimized to favor substitution at the 5-position, which is electronically favored due to the ortho, para-directing effect of the methylenedioxy group.

Brominating AgentCatalyst/ConditionsMajor Product
N-Bromosuccinimide (NBS)Solvent (e.g., CCl₄), Radical Initiator5-Bromo-1,3-benzodioxole
Bromine (Br₂)Lewis Acid (e.g., FeBr₃)5-Bromo-1,3-benzodioxole

The subsequent nitration of 5-bromo-1,3-benzodioxole is the final step in the synthesis of this compound. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the existing bromo and methylenedioxy groups guide the nitro group to the 6-position. A known procedure for the nitration of the parent 1,3-benzodioxole involves using nitric acid in glacial acetic acid, which yields 5-nitro-1,3-benzodioxole (B1580859) in high yield. A similar approach is anticipated for the nitration of the brominated precursor.

Regioselective Nitration Protocols for Brominated Intermediates

The introduction of a nitro group onto the brominated benzodioxole ring is a key synthetic step that demands high regioselectivity. The primary precursor for this reaction is 5-Bromo-1,3-benzodioxole. The directing effects of the bromine atom and the dioxole ring ether linkages guide the incoming electrophile, the nitronium ion (NO₂⁺), preferentially to the 6-position.

Mixed Acid Nitration Conditions (HNO₃/H₂SO₄)

The most common and effective method for the nitration of aromatic compounds is the use of a combination of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". masterorganicchemistry.comlibretexts.org In this process, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comlibretexts.orgyoutube.com The nitronium ion is then attacked by the electron-rich aromatic ring of the 5-bromo-1,3-benzodioxole precursor to form an intermediate sigma complex, which subsequently loses a proton to yield the final product, this compound. uri.edu

Formation of the Electrophile (Nitronium Ion): HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Aromatic Substitution: C₇H₅BrO₂ + NO₂⁺ → [C₇H₅Br(NO₂)O₂]⁺

Deprotonation: [C₇H₅Br(NO₂)O₂]⁺ + HSO₄⁻ → C₇H₄BrNO₄ + H₂SO₄

Optimization of Nitration Temperature and Acid Concentrations

Control over reaction parameters is paramount for achieving high yield and selectivity in the nitration of 5-bromo-1,3-benzodioxole. The temperature of the reaction and the concentration of the acids are two of the most critical variables.

Temperature: Aromatic nitration is a highly exothermic process. Maintaining a low temperature, typically between 0°C and 10°C, is crucial to control the reaction rate. This prevents a rapid increase in temperature that could lead to the formation of unwanted by-products through over-nitration or oxidation of the starting material.

Acid Concentrations: The ratio and concentration of nitric acid to sulfuric acid directly influence the concentration of the nitronium ion electrophile. A higher concentration of sulfuric acid shifts the equilibrium towards the formation of more nitronium ions, thus increasing the reaction rate. However, excessively harsh acidic conditions can also promote side reactions. The optimal conditions often involve a carefully controlled molar ratio of the substrate to the nitrating mixture to ensure efficient conversion while maintaining selectivity. soton.ac.uk

The following table illustrates the conceptual impact of varying these parameters on the reaction outcome.

ParameterConditionExpected YieldSelectivity for 6-nitro isomerBy-product Formation
Temperature Low (0-5°C)Moderate to HighHighLow
Ambient (~25°C)HighModerateModerate
High (>40°C)Variable/LowLowHigh
H₂SO₄ Conc. ModerateModerateHighLow
HighHighHighModerate
HNO₃ Molar Eq. Stoichiometric (1.0-1.1)HighHighLow
Excess (>1.5)HighModerate to LowHigh (Over-nitration)

Mitigation of Over-nitration and By-product Formation

A primary challenge in the nitration of activated aromatic rings like 5-bromo-1,3-benzodioxole is the potential for over-nitration, leading to the formation of dinitro- derivatives. The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it more susceptible to multiple electrophilic attacks.

Strategies to mitigate these side reactions include:

Stoichiometric Control: Using a slight excess, but carefully controlled amount, of the nitrating agent ensures that the reaction proceeds to completion without a large excess of nitronium ions available for a second nitration step.

Controlled Addition: The slow, dropwise addition of the nitrating mixture to the solution of the brominated intermediate helps to maintain a low concentration of the electrophile in the reaction at any given time and allows for better temperature management.

Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction as soon as the starting material is consumed, preventing the formation of by-products over extended periods. scirp.org

Dilution: Performing the reaction in a suitable solvent can help to moderate the reaction and dissipate heat more effectively.

Advanced Synthetic Strategies

Modern synthetic chemistry has seen the development of advanced technologies that can significantly improve the efficiency, safety, and scalability of chemical reactions, including the functionalization of benzodioxoles.

Microwave-Assisted Synthesis in Benzodioxole Functionalization

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. nih.gov For polar molecules and ions present in the nitration mixture, this results in rapid and uniform heating throughout the bulk of the solution, a significant advantage over conventional heating methods that rely on external heat sources. youtube.comyoutube.com

The application of MAOS to the synthesis and functionalization of benzodioxole derivatives has been shown to offer several benefits: researchgate.net

Reduced Reaction Times: Reactions that might take several hours using conventional heating can often be completed in a matter of minutes.

Increased Yields: The rapid heating can minimize the formation of degradation products, often leading to higher isolated yields of the desired product.

Improved Purity: The shorter reaction times and potentially milder conditions can result in cleaner reaction profiles with fewer by-products.

The table below provides a conceptual comparison between conventional and microwave-assisted nitration.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 1-4 hours5-15 minutes
Typical Yield 70-85%80-95%
Heating Method External (Oil Bath)Internal (Dielectric Heating)
Temperature Control Less PreciseHighly Precise
Energy Efficiency LowerHigher

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing, particularly for reactions that are highly exothermic and potentially hazardous, such as nitration. beilstein-journals.orgbeilstein-journals.org In a flow reactor system, reagents are continuously pumped through a network of small-diameter tubes or microchannels where they mix and react. nih.gov

The key advantages of using continuous flow reactors for nitration processes include: beilstein-journals.org

Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of the reaction mixture is present at any given moment, drastically reducing the risks associated with thermal runaways. The high surface-area-to-volume ratio allows for extremely efficient heat dissipation. beilstein-journals.org

Superior Process Control: Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be controlled with high precision, leading to more consistent product quality and yield. soton.ac.uk

Scalability: Production can be increased by simply running the system for a longer duration or by operating multiple reactors in parallel ("scaling out"), which avoids the complex and often problematic challenges of scaling up batch reactors. nih.gov

Increased Efficiency: The rapid mixing and heat transfer can lead to significantly shorter reaction times and higher throughput compared to batch methods.

The table below compares key aspects of batch versus continuous flow production for nitration reactions.

FeatureBatch ProductionContinuous Flow Production
Safety Profile Higher risk (large volume, exotherm control)Inherently safer (small volume, superior heat transfer)
Heat Transfer Limited by surface areaExcellent
Mixing Often inefficientRapid and efficient
Scalability Complex "scale-up"Simple "scale-out"
Process Control Less preciseHighly precise
Typical Throughput LowerHigher

Purification and Isolation Strategies for Synthetic Intermediates and Final Product

Column Chromatography Techniques

Column chromatography is a fundamental purification technique used for separating components of a mixture. uvic.ca In the context of synthesizing this compound, it is particularly useful for isolating the desired product from complex reaction mixtures. The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase moves through it. uvic.ca

Stationary and Mobile Phases: For the purification of bromo-nitro aromatic compounds, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds with different functional groups. scispace.com The choice of the mobile phase, or eluent, is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC) to find a solvent system that provides optimal separation. scispace.com Common solvent systems are mixtures of a non-polar solvent and a more polar solvent.

A typical approach involves starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the compound of interest. For compounds structurally similar to this compound, solvent systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate are frequently employed. rsc.orgrsc.org

Procedure: The process involves packing a glass column with a slurry of silica gel in the initial, less polar eluent. commonorganicchemistry.com The crude product is then loaded onto the top of the silica gel. This can be done by dissolving the compound in a minimal amount of a relatively non-polar solvent (wet loading) or by adsorbing it onto a small amount of silica gel and adding the dry powder to the column (dry loading). commonorganicchemistry.com The solvent is then allowed to run through the column, and fractions are collected sequentially. The composition of the collected fractions is monitored by TLC to identify those containing the pure product.

Table 1: Common Solvent Systems for Column Chromatography of Aromatic Nitro Compounds

Solvent System Typical Ratio (v/v) Notes
Petroleum Ether : Ethyl Acetate 200:1 to 20:1 Effective for separating compounds with moderate polarity. The polarity is increased by adding more ethyl acetate. rsc.orgrsc.org
Hexane : Ethyl Acetate 25-40% EtOAc A very common and versatile system for a wide range of organic compounds. commonorganicchemistry.com
Dichloromethane : Hexane Varies Useful for compounds that are highly soluble in dichloromethane but require a less polar co-solvent for effective separation. commonorganicchemistry.com
Toluene 100% Can be effective for certain aromatic compounds and offers different selectivity compared to aliphatic/ester mixtures. rochester.edu

Recrystallization Methods for Purity Enhancement

Recrystallization is a powerful technique for purifying solid organic compounds. pitt.edu The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. mt.com The impure solid is dissolved in a minimum amount of a hot, suitable solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. pitt.edu

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. pitt.edu For compounds containing both haloaryl and nitroaryl functionalities, like this compound, specific types of solvents are generally effective.

Nitroaryl compounds often recrystallize well from alcoholic solvents like methanol or ethanol. rochester.edu

Haloaryl compounds are noted to crystallize effectively from boiling hexanes or petroleum ether. rochester.edu

Given the mixed functionality of this compound, a single solvent or a two-solvent system might be necessary. A two-solvent system is used when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy, indicating the onset of crystallization. ualberta.ca

Procedure: The crude this compound is placed in a flask, and a small amount of the chosen hot solvent is added until the solid completely dissolves. If colored impurities are present, decolorizing carbon may be added. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. ualberta.ca

Table 2: Potential Solvents for Recrystallization of Bromo-Nitro Aromatic Compounds

Solvent/System Rationale Reference
Methanol / Ethanol Generally effective for nitroaryl compounds. rochester.edu
Hexane / Heptane Works well for haloaryl compounds, often at boiling temperatures. rochester.edu
Toluene Can be a good solvent for aromatic compounds, promoting good crystal growth. rochester.edu
Dichloromethane / Chloroform Mentioned in patents for recrystallizing brominated aromatic compounds, often with a base.
Methanol Used for the recrystallization of m-bromonitrobenzene. google.com

Analytical Monitoring of Purity (e.g., HPLC, GC-MS)

To ensure the effectiveness of purification steps and to determine the final purity of this compound, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying compounds in a liquid sample. patsnap.com It is particularly well-suited for non-volatile and thermally unstable compounds. patsnap.com For aromatic compounds, Reverse-Phase HPLC (RP-HPLC) is the preferred method. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.

The purity of the sample is determined by injecting a solution into the HPLC system. The components are separated based on their affinity for the stationary phase. A detector, commonly a UV-Vis detector, records the signal as each component elutes from the column, generating a chromatogram. The purity is assessed by the area of the peak corresponding to the desired compound relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. patsnap.com It is highly effective for volatile and thermally stable compounds. reddit.com The sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is exceptionally sensitive and specific, allowing for the detection of even trace impurities. patsnap.com For some polar compounds, derivatization might be necessary to increase volatility for GC analysis. researchgate.netmdpi.com The purity is determined from the gas chromatogram by comparing the peak area of the target compound to the total peak area.

Table 3: Comparison of HPLC and GC-MS for Purity Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on interaction with a solid stationary phase. Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase.
Analyte Suitability Non-volatile, thermally labile, and high molecular weight compounds. patsnap.com Volatile and thermally stable compounds. patsnap.com
Sample Preparation Simple dissolution in a suitable solvent. May require derivatization for polar or non-volatile compounds to increase volatility. researchgate.net
Detection Commonly UV-Vis, providing quantitative data based on light absorption. Mass spectrometry, providing structural information and high specificity. reddit.com
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range. patsnap.com Generally higher sensitivity, often in the parts-per-billion (ppb) range. patsnap.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Nitro 1,3 Benzodioxole

Electron-Withdrawing Effects and Electronic Properties of the Nitro Group

The nitro group (NO₂) at the 6-position of the 1,3-benzodioxole (B145889) ring is a powerful electron-withdrawing group. This property significantly influences the electronic distribution within the aromatic system, rendering the ring electron-deficient. This electron deficiency enhances the electrophilic character of the molecule, making it more susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group also activates the compound for various chemical modifications, including reduction and substitution reactions.

The coplanar orientation of the nitro group with the aromatic ring maximizes conjugation, further amplifying its electron-withdrawing effects throughout the molecular framework. This electronic activation is a key factor in the utility of 5-bromo-6-nitro-1,3-benzodioxole as an intermediate in organic synthesis.

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, with the bromine atom at the 5-position serving as a leaving group.

Substitution with Nitrogen-Containing Nucleophiles (e.g., Amines, Thiols)

The bromine atom on the electron-deficient ring can be displaced by various nitrogen-containing nucleophiles. Reactions with primary and secondary amines, as well as thiols, can be employed to introduce new functional groups onto the benzodioxole scaffold. researchgate.net These substitution reactions are fundamental in synthesizing a range of derivatives with potential applications in medicinal chemistry and materials science. The efficiency of these reactions is often dependent on the nucleophilicity of the amine or thiol and the reaction conditions employed.

Substitution with Oxygen-Containing Nucleophiles (e.g., Alkoxides)

Similarly, oxygen-containing nucleophiles like alkoxides can displace the bromide ion. For instance, reactions with alkoxides lead to the formation of the corresponding ether derivatives. The reactivity of the substrate in these substitutions is enhanced by the electron-withdrawing nitro group. In related systems, such as 1-bromo-3,5-dinitrobenzene, the reaction with phenoxide, a softer Lewis base compared to aliphatic alkoxides, can lead to the replacement of the halogen atom, particularly in polar aprotic solvents. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds and introducing various organic moieties at the 5-position of the benzodioxole ring. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The reaction is known for its tolerance of a wide range of functional groups, including the nitro group present in the substrate. uwindsor.canih.gov

Table 1: Key Reactions of this compound

Reaction Type Reactant Product Type
Nucleophilic Aromatic Substitution Amines, Thiols 5-Amino/Thio-6-nitro-1,3-benzodioxole derivatives
Nucleophilic Aromatic Substitution Alkoxides 5-Alkoxy-6-nitro-1,3-benzodioxole derivatives
Suzuki-Miyaura Coupling Organoboronic acids/esters 5-Aryl/Alkyl-6-nitro-1,3-benzodioxole derivatives
Catalytic Hydrogenation H₂, Pd/C 5-Bromo-6-amino-1,3-benzodioxole

Reduction Chemistry of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amino group is a common and important transformation in organic synthesis, as aromatic amines are valuable intermediates for a wide range of chemical products. researchgate.netjsynthchem.com

Catalytic Hydrogenation (e.g., Pd/C)

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org In the case of this compound, the nitro group can be selectively reduced to the corresponding amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction typically proceeds under mild conditions and provides the corresponding 5-bromo-6-amino-1,3-benzodioxole in good yield. The chemoselectivity of this reduction is a key feature, as other reducible functional groups, such as the bromine atom, can often be preserved under these conditions. niscpr.res.in

Chemical Reducing Agents (e.g., Tin(II) Chloride, Iron Powder)

The nitro group of this compound is susceptible to reduction by various chemical reducing agents, a common transformation for nitroarenes. Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or iron powder in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride solution), are effectively used to reduce the nitro group to a primary amine. This transformation yields 5-bromo-1,3-benzodioxol-6-amine.

The general reaction can be represented as: C₇H₄BrNO₄ + 6[H] → C₇H₆BrNO₂ + 2H₂O

These reduction methods are standard procedures in organic synthesis for the preparation of aromatic amines from their corresponding nitro compounds. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule and the desired reaction conditions (e.g., pH, temperature).

A comparison of common reducing agents for this transformation is presented in the table below.

Reducing AgentTypical ConditionsProduct
Tin(II) Chloride (SnCl₂)Concentrated HCl, heat5-bromo-1,3-benzodioxol-6-amine
Iron (Fe) PowderAcetic acid or NH₄Cl(aq), heat5-bromo-1,3-benzodioxol-6-amine

Formation of Reactive Intermediates from Nitro Reduction

The reduction of the nitro group in this compound proceeds through a series of reactive intermediates. The complete reduction to an amine involves a six-electron transfer process. Initially, the nitro group is reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino intermediate is reduced to the amino group (-NH₂).

These intermediates, particularly the nitroso and hydroxylamino species, are often highly reactive. Under certain conditions, they can be isolated or participate in subsequent reactions. For instance, the hydroxylamino intermediate can undergo condensation reactions or rearrangements. The formation of these reactive species is a key aspect of the chemical and biological activity of some nitroaromatic compounds.

Table of Nitro Reduction Intermediates

Intermediate Chemical Formula Key Characteristics
Nitroso C₇H₄BrNO₃ Highly reactive, transient species

Electrophilic Aromatic Substitution on the Benzodioxole Ring

The benzodioxole ring in this compound is deactivated towards electrophilic aromatic substitution (SEAr) reactions due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the bromine atom (-Br). wikipedia.orgmsu.edu Both substituents decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Radical Reactions Involving Bromine and Nitro Functions

While less common than ionic reactions for this class of compounds, the bromine and nitro functionalities on this compound can potentially participate in radical reactions. For instance, under photolytic or high-temperature conditions, homolytic cleavage of the carbon-bromine bond could generate an aryl radical. This radical could then participate in various radical-mediated processes.

The nitro group can also be involved in radical reactions. For example, under certain reducing conditions, the nitro group can accept a single electron to form a nitro radical anion. This species is a key intermediate in the biological mechanism of action of many nitroaromatic compounds. nih.gov

Mechanistic Studies of Key Transformation Steps

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Acid catalysis plays a significant role in several reactions of this compound. For example, in the reduction of the nitro group with metals like tin or iron, an acidic medium is required. The acid protonates the oxygen atoms of the nitro group, increasing its electrophilicity and facilitating the reduction process.

In electrophilic aromatic substitution reactions, a Lewis acid or a strong Brønsted acid is typically required to generate a potent electrophile that can attack the deactivated aromatic ring. masterorganicchemistry.comlumenlearning.com For instance, in nitration reactions, sulfuric acid is used to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com

The formation of intermediates during the reactions of this compound can sometimes lead to intramolecular rearrangements. While not extensively documented for this specific molecule, related aromatic compounds are known to undergo rearrangements. For example, in nucleophilic aromatic substitution reactions (which are not the primary focus here but serve as an analogy), the intermediate Meisenheimer complex can sometimes rearrange.

During the reduction of the nitro group, the hydroxylamine (B1172632) intermediate, under acidic conditions, could potentially undergo rearrangements, although the direct reduction to the amine is the more common pathway. The stability and fate of the carbocation intermediate (arenium ion) in electrophilic aromatic substitution are stabilized by resonance, and it typically reverts to the aromatic system through the loss of a proton rather than rearranging. msu.edu

Pathways of Nitro Group Reactivity (e.g., Aci-nitro formation)

The reactivity of the nitro group in this compound is a key determinant of its chemical behavior. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the benzodioxole ring system. This section explores the pathways of nitro group reactivity, with a particular focus on the formation of aci-nitro intermediates.

The nitro group can undergo reduction to form reactive intermediates that are capable of interacting with various cellular components. This redox activity is a significant aspect of its chemical profile. The presence of the bromine atom at the 5-position and the nitro group at the 6-position creates a unique electronic landscape within the molecule. The nitro group, being a potent electron-withdrawing substituent, enhances the electrophilic character of the compound.

One of the important reactive pathways for nitro compounds is the formation of an aci-nitro tautomer. This process involves the transfer of a proton from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, resulting in the formation of a nitronate anion, which can then be protonated to form the aci-nitro isomer. While direct evidence for aci-nitro formation specifically for this compound is not extensively detailed in the provided search results, the general reactivity of nitroalkanes and related compounds suggests this is a plausible pathway. The formation of the aci-nitro intermediate is often a crucial step in various reactions of nitro compounds, including nucleophilic substitution and condensation reactions.

The reactivity of the nitro group is also evident in its reduction to an amino group. This transformation can be achieved using various reducing agents, such as hydrogen gas with a catalyst or metal hydrides, and significantly alters the compound's chemical and biological properties.

Detailed research into the mechanistic pathways of nitro group reactivity for this specific compound is an area that warrants further investigation to fully elucidate its chemical behavior and potential applications.

Table of Research Findings on Nitro Group Reactivity:

Reaction TypeReagents/ConditionsProduct/IntermediateSignificance
ReductionHydrogen gas with catalyst (e.g., Pd/C), metal hydrides5-Bromo-6-amino-1,3-benzodioxoleAlters electronic properties and potential biological activity.
Redox ReactionsBiological systemsReactive nitro intermediatesInteraction with cellular components like protein thiol groups.
Aci-nitro formationBaseAci-nitro tautomer/Nitronate anionPotential intermediate in various chemical transformations.

Advanced Spectroscopic and Computational Characterization for Research

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 5-Bromo-6-nitro-1,3-benzodioxole reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The nitro group (NO₂) typically shows strong absorption bands due to its asymmetric and symmetric stretching vibrations. These are generally observed in the regions of 1520–1350 cm⁻¹. Specifically, for a related compound, 5-nitro-1,3-benzodioxole (B1580859), the asymmetric NO₂ stretching vibration (υasNO₂) appears at 1609 cm⁻¹ in the IR spectrum, while the symmetric stretching vibration (υsNO₂) is observed at 1437 cm⁻¹. nih.gov

The benzodioxole ring system also presents distinct vibrational modes. The asymmetric and symmetric C-O-C stretching vibrations are expected between 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively. orientjchem.orgscispace.com In 5-nitro-1,3-benzodioxole, these bands are assigned at 1171, 1066, and 1036 cm⁻¹ in the IR spectrum. orientjchem.orgscispace.com The methylene (B1212753) (-CH₂-) group in the dioxole ring exhibits several characteristic vibrations. The scissoring mode is typically found near 1485 cm⁻¹ and has been observed at 1489 cm⁻¹ in the IR spectrum of 5-nitro-1,3-benzodioxole. orientjchem.org The twisting vibration of the CH₂ group is seen at 1115 cm⁻¹ in the IR spectrum. orientjchem.org

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. orientjchem.org For 5-nitro-1,3-benzodioxole, this mode is assigned to the band at 3119 cm⁻¹ in the IR spectrum. orientjchem.org The phenyl ring stretching vibrations for a tri-substituted benzene (B151609) ring are expected in the 1640–1250 cm⁻¹ region, with modes observed at 1632, 1551, 1516, 1381, and 1345 cm⁻¹ in the IR spectrum of the nitro-analogue. orientjchem.org

Table 1: Selected FT-IR Vibrational Frequencies for Nitro-Substituted Benzodioxole Derivatives

Vibrational Mode Observed Frequency (cm⁻¹)
Asymmetric NO₂ Stretch 1609
Symmetric NO₂ Stretch 1437
Aromatic C-H Stretch 3119
CH₂ Scissoring 1489
CH₂ Twisting 1115
C-O-C Asymmetric/Symmetric Stretch 1171, 1066, 1036

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR analysis. For 5-nitro-1,3-benzodioxole, the symmetric NO₂ stretching vibration is observed at 1430 cm⁻¹ in the Raman spectrum. nih.gov The CH₂ wagging mode, which is another characteristic vibration of the dioxole ring, is found at 1378 cm⁻¹ in the Raman spectrum. orientjchem.org

The C-O-C symmetric stretching modes are assigned to bands at 1051 and 1028 cm⁻¹ in the Raman spectrum. orientjchem.orgscispace.com For the tri-substituted phenyl ring, stretching modes are observed at 1620 and 1333 cm⁻¹ in the Raman spectrum. orientjchem.org The in-plane bending modes of the aromatic C-H bonds are seen at 1128 and 1028 cm⁻¹ in the Raman spectrum. scispace.com

Table 2: Selected FT-Raman Vibrational Frequencies for 5-Nitro-1,3-benzodioxole

Vibrational Mode Observed Frequency (cm⁻¹)
Symmetric NO₂ Stretch 1430
CH₂ Wagging 1378
C-O-C Symmetric Stretch 1051, 1028
Phenyl Ring Stretching 1620, 1333

Correlation with Calculated Vibrational Wavenumbers

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the vibrational wavenumbers of molecules. orientjchem.orgscispace.com These theoretical calculations aid in the assignment of experimental FT-IR and FT-Raman bands. orientjchem.org For 5-nitro-1,3-benzodioxole, DFT calculations using the B3LYP/6-31G* basis set have been performed. orientjchem.org

The calculated wavenumbers are often scaled to achieve better agreement with experimental data. orientjchem.org For instance, a scaling factor of 0.9613 has been applied to the DFT calculated wavenumbers for 5-nitro-1,3-benzodioxole. orientjchem.org The calculated (scaled) wavenumbers generally show good agreement with the observed wavenumbers from FT-IR and FT-Raman spectra, although minor differences are expected. orientjchem.orgscispace.com This correlation between experimental and theoretical data provides a more confident and detailed assignment of the vibrational modes of the molecule. orientjchem.org For example, the calculated asymmetric NO₂ stretch for 5-nitro-1,3-benzodioxole is at 1596 cm⁻¹, which correlates well with the experimental IR band at 1609 cm⁻¹. nih.gov Similarly, the calculated symmetric NO₂ stretch is at 1427 cm⁻¹, aligning with the experimental IR and Raman bands at 1437 cm⁻¹ and 1430 cm⁻¹, respectively. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays signals corresponding to the protons in the molecule. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating dioxole ring, as well as the bromine atom. For the parent 1,3-benzodioxole (B145889), the aromatic protons appear at approximately 6.81 ppm, and the methylene protons of the dioxole ring are observed at around 5.90 ppm in CDCl₃. chemicalbook.com

In this compound, the substitution pattern will lead to distinct chemical shifts for the remaining aromatic protons, allowing for their specific assignment. The presence of the nitro and bromo substituents on the aromatic ring generally leads to a downfield shift of the adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Aromatic and alkene carbons typically resonate in the same broad region of the spectrum. oregonstate.edu The carbon atoms directly attached to the electronegative oxygen, nitrogen, and bromine atoms will experience significant shifts in their resonance frequencies.

For the unsubstituted 1,3-benzodioxole, the carbon atoms of the benzene ring and the methylene carbon of the dioxole ring will have characteristic chemical shifts. With the introduction of the bromo and nitro groups, the chemical shifts of the aromatic carbons in this compound will be altered due to the electronic effects of these substituents. Quaternary carbons, those without any attached protons, are typically weaker in intensity. oregonstate.edu The analysis of these chemical shifts, often aided by computational predictions, allows for the unambiguous assignment of each carbon atom in the molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-nitro-1,3-benzodioxole

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of molecules. For this compound, a variety of computational methods can be employed to predict its behavior and characteristics at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations, often using the B3LYP hybrid functional, can provide a detailed picture of the geometry and vibrational frequencies of this compound.

While a dedicated DFT study on this compound is not extensively available in the literature, significant insights can be drawn from studies on the closely related compound, 5-nitro-1,3-benzodioxole. orientjchem.orgscispace.comresearchgate.net For this analogue, DFT calculations have been used to assign the vibrational modes observed in Fourier-transform infrared (FTIR) and FT-Raman spectra.

The introduction of a bromine atom at the 5-position is expected to influence both the electronic structure and the vibrational modes. The bromine atom, being a heavy atom, will likely lead to a red-shift (lower frequency) of some vibrational modes. Electronically, both the bromo and nitro groups are electron-withdrawing, which will significantly impact the electron distribution across the benzodioxole ring system.

A theoretical vibrational analysis of 5-nitro-1,3-benzodioxole has provided assignments for key functional groups, which can be extrapolated to the brominated compound. orientjchem.orgscispace.com

Vibrational Mode Calculated Frequency (cm⁻¹) (for 5-nitro-1,3-benzodioxole) Expected Influence of Bromine Substituent
C-H stretching3145, 3134, 3110Minor shifts due to altered electronic environment
NO₂ asymmetric stretching~1500-1550Minor shifts
NO₂ symmetric stretching~1330-1360Minor shifts
C-O-C stretching1224, 1160, 1046, 1027Minor shifts
NO₂ deformation917, 803, 666Potential for shifts due to steric and electronic effects
C-Br stretchingNot applicableExpected to appear in the low-frequency region

Data based on DFT calculations for 5-nitro-1,3-benzodioxole. orientjchem.orgscispace.com

HOMO-LUMO Gap Analysis and Electron Affinity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov

For this compound, the strong electron-withdrawing nature of the nitro group, compounded by the electronegativity of the bromine atom, is expected to lower the energy of both the HOMO and LUMO. This effect is generally more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,3-benzodioxole. A smaller gap suggests that the molecule can be more easily excited and is likely to be more chemically reactive. nih.gov

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It can be predicted from the energy of the LUMO (EA ≈ -ELUMO). Given the expected low-lying LUMO of this compound, it is predicted to have a significant positive electron affinity, indicating its capacity to act as an electron acceptor.

Parameter Predicted Trend for this compound Implication
EHOMOLowered by electron-withdrawing groupsWeaker electron-donating ability
ELUMOSignificantly lowered by electron-withdrawing groupsStronger electron-accepting ability
HOMO-LUMO GapRelatively smallHigher chemical reactivity, potential for charge transfer
Electron Affinity (EA)High positive valueGood electron acceptor, potential for biological activity

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface is expected to be highly polarized. The region around the oxygen atoms of the nitro group will exhibit a strong negative potential due to the high electron density. The oxygen atoms of the dioxole ring will also contribute to a negative potential. Conversely, the hydrogen atoms on the aromatic ring and the region around the bromine atom (sigma-hole) could exhibit positive potential, making them susceptible to nucleophilic attack. The interplay of the electron-withdrawing nitro group and the electronegative bromine atom will create a complex potential surface, guiding the molecule's intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs of the dioxole ring to the π* orbitals of the aromatic system. Furthermore, strong hyperconjugative interactions are expected between the aromatic ring and the nitro group, contributing to the stability of the molecule and influencing its electronic properties. researchgate.netresearchgate.net The analysis can also quantify the charge distribution on each atom, confirming the electron-withdrawing effects of the nitro and bromo substituents.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large differences in their ground and excited state dipole moments, often found in systems with strong electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant Nonlinear Optical (NLO) properties. These materials have applications in optical communications and data storage.

This compound possesses features that suggest potential NLO activity. The benzodioxole moiety can act as a weak electron donor, while the nitro group is a strong electron acceptor. This donor-acceptor system, connected by the π-system of the benzene ring, could lead to a significant first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net The presence of the polarizable bromine atom may further enhance these properties. Computational studies can predict the value of β, providing a theoretical assessment of the NLO potential of this compound.

Molecular Docking and Interaction Studies with Specific Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule with a biological target, such as a protein or enzyme. nih.gov

Derivatives of 1,3-benzodioxole have been investigated for a range of biological activities, and molecular docking studies have been performed to understand their interactions with various protein targets. nih.govmdpi.com For this compound, its polarized nature and ability to form hydrogen bonds (via the nitro group) and halogen bonds (via the bromine atom) make it a candidate for interaction with biological macromolecules.

Potential molecular targets for docking studies could be enzymes involved in microbial metabolism, given the antimicrobial properties of some nitroaromatic compounds, or protein kinases, which are common targets in cancer research. A docking study would involve placing the 3D structure of this compound into the active site of a target protein and calculating the binding energy, which indicates the stability of the complex. The results would provide hypotheses about its potential mechanism of action at a molecular level.

Derivatization Strategies and Synthetic Applications in Research

Synthesis of Functionalized 1,3-Benzodioxole (B145889) Derivatives

The strategic functionalization of the 5-Bromo-6-nitro-1,3-benzodioxole core is crucial for its application in the synthesis of target molecules. This often involves the selective transformation of the nitro group or the displacement of the bromo group.

The introduction of amino, carbaldehyde, and hydroxyl groups onto the 1,3-benzodioxole scaffold from this compound is a key step in the synthesis of many derivatives.

Amino Functionality: The nitro group of this compound can be readily reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The resulting 5-bromo-6-amino-1,3-benzodioxole is a valuable intermediate for the synthesis of various compounds, including those with potential biological activity. For instance, amino-acyl derivatives of 1,3-benzodioxole have been synthesized from the related (6-nitro-benzo[l,3]dioxole-5-il) acetic acid by condensation with α-amino acids researchgate.net.

Carbaldehyde Functionality: The introduction of a carbaldehyde group can be achieved through formylation reactions. While direct formylation of the deactivated this compound ring can be challenging, related 1,3-benzodioxole derivatives can be formylated. For example, 5-bromo-1,3-benzodioxole-5-carboxaldehyde has been synthesized via the direct bromination of 1,3-benzodioxole-5-carboxaldehyde researchgate.net.

Hydroxyl Functionality: The conversion of the bromo or nitro group to a hydroxyl group can be explored through nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group facilitates such reactions. While specific examples starting from this compound are not extensively documented, the existence of 5-bromo-6-hydroxy-1,3-benzodioxole suggests that such transformations are feasible uni.lu.

Table 1: Key Functionalization Reactions of 1,3-Benzodioxole Derivatives

Starting MaterialReagents and ConditionsProductFunctionality Introduced
This compoundH₂, Pd/C5-Bromo-6-amino-1,3-benzodioxoleAmino
1,3-Benzodioxole-5-carboxaldehydeBr₂, solvent5-Bromo-1,3-benzodioxole-5-carboxaldehydeBromo (example of related formyl derivative) researchgate.net
(6-nitro-benzo[l,3]dioxole-5-il) acetic acidα-amino acids, DCC, HOBtAmino-acyl derivatives of 1,3-benzodioxoleAmino-acyl researchgate.net

Beyond the initial functionalization, this compound and its derivatives can undergo further reactions to create a diverse library of compounds.

One of the most powerful methods for diversification is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. This strategy has been successfully applied to other brominated 1,3-benzodioxole derivatives to introduce a wide range of aryl and heteroaryl substituents, leading to the synthesis of new heterocyclic compounds with potential biological activities worldresearchersassociations.com.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and reliable method for conjugating molecules. While direct applications with this compound are not detailed in the available literature, the strategy has been demonstrated with a related compound. Starting from (6-bromobenzo[d] researchgate.netprepchem.comdioxol-5-yl)methanol, a 5-(azidomethyl)-6-bromobenzo[d] researchgate.netprepchem.comdioxole intermediate was synthesized. This azide (B81097) was then successfully used in a Huisgen 1,3-dipolar cycloaddition reaction with phenylacetylene to form a 1,2,3-triazole derivative worldresearchersassociations.com. This highlights the potential for applying click chemistry to derivatives of this compound for the construction of complex molecular conjugates.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The functionalized derivatives of 1,3-benzodioxole are important intermediates in the synthesis of a wide array of complex organic molecules, including natural products and biologically active compounds.

The 1,3-benzodioxole moiety is a common structural feature in many natural products and synthetic compounds with diverse biological activities. While the direct use of this compound as a precursor for specific complex natural products is not widely reported, its functionalized derivatives serve as versatile building blocks. For example, various substituted 1,3-benzodioxole derivatives have been synthesized and investigated for their potential as antibacterial agents nih.gov. Aromatic nitro compounds, in general, play a significant role in the synthesis of drugs and pharmaceutically relevant molecules researchgate.netmdpi.com.

The 1,3-benzodioxole scaffold is present in numerous pharmaceutical agents. For instance, derivatives of 1,3-benzodioxole are found in compounds with applications as anticoagulants and antimicrobial agents mdpi.com. Although direct synthetic routes from this compound to specific commercial drugs are not explicitly detailed in the reviewed literature, its potential as a starting material for pharmaceutical intermediates is evident from the derivatization strategies discussed. For example, 5-Bromo-1,3-benzodioxole is a known intermediate in the synthesis of Piperonyl Butoxide, a synergist used to enhance the effectiveness of pesticides medchemexpress.com.

Applications in Agrochemical Synthesis

The 1,3-benzodioxole moiety is a key structural component in a variety of biologically active molecules, including agrochemicals. thermofisher.com While direct applications of this compound in commercial agrochemicals are not extensively documented, its structure suggests its potential as a precursor or intermediate in the synthesis of more complex pesticides and herbicides.

Derivatives of 1,3-benzodioxole are known to be precursors for perfumes, photo initiators, agrochemicals, and pharmaceuticals. thermofisher.com For example, the related compound 5-Bromo-1,3-benzodioxole serves as an important intermediate in the synthesis of Piperonyl Butoxide. medchemexpress.com Piperonyl Butoxide is not an active pesticide itself but acts as a synergist, enhancing the efficacy of insecticides like pyrethrins.

The synthesis of agrochemicals from this compound would likely involve the chemical modification of its functional groups. The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation, to introduce new functionalities. The bromine atom can be displaced or used in cross-coupling reactions to build more complex molecular architectures. These derivatization strategies allow for the fine-tuning of the molecule's biological activity, leading to the development of new agrochemical agents.

Design and Synthesis of Ionic Liquid Conjugates

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as designer solvents and catalysts due to their unique properties. Task-specific ionic liquids, which contain functional groups tethered to the cation or anion, are designed for specific applications. The structure of this compound provides a scaffold that can be chemically modified to produce novel ionic liquid conjugates.

The synthesis of ionic liquids commonly involves the formation of organic cations, often based on imidazolium or pyridinium cores. nih.gov To derivatize this compound into a cationic moiety, a common strategy would be the reduction of the nitro group to an amino group (-NH2). This amine can then be quaternized through exhaustive alkylation to form a quaternary ammonium (B1175870) salt, which would constitute the cationic part of the ionic liquid.

Alternatively, the amine could be used to synthesize a more complex heterocyclic cation, such as an imidazolium ring. This process would involve reacting the aminobenzodioxole derivative with other reagents to build the heterocyclic structure, which is then alkylated to create the final cationic moiety. The choice of alkylating agent would influence the physical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility.

Commonly used anions in ionic liquid synthesis include halides (e.g., Br⁻, Cl⁻), tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (Tf₂N⁻). The choice of anion affects properties such as:

Solubility: The anion influences the miscibility of the ionic liquid with water and organic solvents.

Thermal Stability: The decomposition temperature of the ionic liquid is highly dependent on the nature of the anion.

Electrochemical Window: For electrochemical applications, the anion determines the range of voltages over which the ionic liquid is stable.

The anion exchange is typically carried out by a metathesis reaction, where the initial halide anion of the synthesized cation is replaced with the desired counterpart.

Incorporation into Advanced Materials and Functional Systems

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials and functional systems, such as polymers and dye-sensitized solar cells.

To incorporate this compound into a polymer backbone, it must first be functionalized to act as a monomer. This can be achieved by introducing a polymerizable group, such as a vinyl, acrylate, or epoxide moiety, onto the benzodioxole ring.

For example, the bromine atom could be replaced with a vinyl group via a Stille or Suzuki cross-coupling reaction. The resulting vinyl-functionalized benzodioxole could then undergo free-radical polymerization or copolymerization with other vinyl monomers like styrene or acrylates. The properties of the resulting copolymer would depend on the comonomer used and the ratio of the two monomers in the polymer chain. The presence of the nitro-benzodioxole unit would be expected to influence the polymer's thermal stability, refractive index, and dielectric properties.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to convert light into electricity. researchgate.net The efficiency of a DSSC is highly dependent on the electronic properties of the dye. Many high-performance organic dyes for DSSCs are designed with a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation.

From an electronic property perspective, the this compound moiety possesses features that could be valuable in the design of DSSC dyes. The nitro group (-NO₂) is a strong electron-withdrawing group and can function as the acceptor part of a D-π-A dye. researchgate.net The 1,3-benzodioxole ring system, being relatively electron-rich, could serve as part of the π-conjugated bridge or be attached to a stronger donor group.

The presence of these functional groups influences key electronic parameters of a potential dye molecule:

Absorption Spectrum: The combination of electron-donating and withdrawing groups can extend the π-conjugation of the molecule, leading to a red-shift in the absorption spectrum and better light-harvesting ability. researchgate.net

Energy Levels: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient electron injection into the semiconductor (e.g., TiO₂) and regeneration of the dye by the electrolyte. The electron-withdrawing nitro group would lower the LUMO energy level, which can be beneficial for electron injection.

Dipole Moment: A large change in dipole moment between the ground and excited states, often enhanced by D-π-A structures, is desirable for efficient charge separation. researchgate.net

By strategically incorporating the this compound unit into a larger molecular framework with appropriate donor and π-linker moieties, it is possible to design novel organic sensitizers for high-performance DSSCs.

Structure Activity Relationship Sar Studies of 5 Bromo 6 Nitro 1,3 Benzodioxole Derivatives

Impact of Halogen and Nitro Substituents on Molecular Interactions

The presence and positioning of halogen and nitro groups on the 1,3-benzodioxole (B145889) scaffold are critical determinants of a molecule's biological activity. These substituents significantly influence the electronic distribution, lipophilicity, and potential for specific molecular interactions, thereby modulating the pharmacokinetic and pharmacodynamic properties of the derivatives. researchgate.net

The nitro group, being strongly electron-withdrawing, can profoundly affect the electronic environment of the benzodioxole ring. researchgate.net This electronic influence can enhance the molecule's ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are often crucial for binding to biological targets such as enzymes and receptors. In some contexts, the nitro group itself can act as a pharmacophore. For instance, in many biologically active compounds, the nitro group's presence is essential for their therapeutic effect, and its removal or relocation often leads to a significant decrease in activity. nih.gov The biological action of some nitro-containing drugs is linked to the enzymatic reduction of the nitro group within biological systems, a process that can lead to the formation of reactive intermediates. nih.govnih.gov

The bromine atom at the 5-position also plays a multifaceted role. Halogen atoms can increase the lipophilicity of a compound, which may enhance its ability to cross biological membranes. nih.gov Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and selectivity. The introduction of a bromine atom into a molecular scaffold has been associated with increased biological activity in various compound classes. For example, the bromination of certain natural products has been shown to enhance their pharmacological profiles. beilstein-archives.org In a series of nitrated pyrrolomycins, the presence of a bromine substituent was found to activate the pyrrole (B145914) ring for further chemical modification and contributed to the enhanced antibacterial activity of the resulting compounds. nih.gov The combination of a bromo and a nitro group, as seen in 5-Bromo-6-nitro-1,3-benzodioxole, can thus create a unique electronic and steric profile that can be exploited in drug design.

Rational Design of Derivatives for Targeted Research Applications

The rational design of this compound derivatives involves a targeted approach to synthesize new molecules with improved potency, selectivity, or other desirable properties for specific research applications. This process often begins with a lead compound, such as this compound, and systematically modifies its structure to understand the SAR and optimize its biological activity.

An example of this approach can be seen in the development of novel anticancer agents. Researchers have synthesized 5-bromosubstituted derivatives of indole (B1671886) phytoalexins and screened them for antiproliferative and cytotoxic activity against various human cancer cell lines. beilstein-archives.org This type of study allows for the identification of key structural features that contribute to the desired biological effect. For instance, by varying the substituents on the this compound scaffold and evaluating the resulting changes in activity, researchers can build a model of the pharmacophore and guide the design of more potent compounds.

Another example of rational design is the development of antiprotozoal agents. In a study focused on benzimidazole (B57391) derivatives, researchers synthesized a series of compounds containing a nitro group as analogues of the drug benznidazole. nih.gov The design process included in silico screening to predict the pharmacological properties and toxicity of the designed molecules before their synthesis and biological evaluation. nih.gov This integration of computational and synthetic chemistry is a hallmark of modern rational drug design.

The following table illustrates a hypothetical rational design strategy for derivatives of this compound, targeting a hypothetical enzyme.

Derivative Modification from Parent Compound Rationale for Design Predicted Outcome
1 Replace -NO₂ with -CNThe cyano group is a smaller, less polar electron-withdrawing group.May improve selectivity and reduce metabolic liabilities associated with the nitro group.
2 Replace -Br with -ClThe chloro group is smaller and more electronegative than bromine.May alter binding affinity and lipophilicity.
3 Introduce a -CH₃ group at the 2-position of the dioxole ringAdds a small, lipophilic group.Could probe for a hydrophobic pocket in the binding site.
4 Replace -NO₂ with -SO₂NH₂The sulfonamide group can act as a hydrogen bond donor and acceptor.May introduce new hydrogen bonding interactions with the target.

Steric and Electronic Factors Influencing Activity in Model Systems

The biological activity of this compound derivatives in model systems is governed by a delicate balance of steric and electronic factors. These factors determine how a molecule fits into its biological target and the nature of the intermolecular forces that stabilize the interaction.

Electronic factors are largely dictated by the electron-donating or electron-withdrawing nature of the substituents. The strong electron-withdrawing properties of the nitro group on the 1,3-benzodioxole ring significantly lower the electron density of the aromatic system. nih.gov This can be advantageous for interactions with electron-rich residues in a binding pocket. The alignment of molecular dipole moments and the π-electron density of the heterocyclic system have been shown to be critical for optimizing the potency of some series of compounds. nih.gov The position of the nitro group is often crucial; moving it to a different position on the ring can lead to a dramatic loss of activity, highlighting the importance of a specific electronic distribution for biological function. nih.gov

Steric factors relate to the size and shape of the molecule and its substituents. The bulkiness of the bromine atom and the nitro group can influence how the molecule orients itself within a binding site. A substituent that is too large may cause steric hindrance, preventing the molecule from binding effectively. nih.gov Conversely, a certain degree of steric bulk may be necessary for optimal interactions. For example, replacing a hydrogen atom with a larger group can sometimes lead to new, favorable van der Waals interactions with the target. The interplay of steric and electronic effects is exemplified in studies where the introduction of different alkyl groups at specific positions on a heterocyclic scaffold resulted in varying levels of biological activity, with some substituents increasing activity and others decreasing it. nih.gov

The following table summarizes the potential influence of steric and electronic factors of substituents on the activity of hypothetical this compound derivatives in a model system.

Substituent Modification Primary Factor Potential Influence on Activity
Varying the halogen at position 5 (F, Cl, Br, I)Steric and ElectronicChanges in halogen bond strength, polarizability, and size can modulate binding affinity.
Shifting the nitro group to a different positionElectronic and StericLikely to decrease or abolish activity due to altered electronic distribution and steric fit.
Introducing bulky alkyl groups on the dioxole ringStericMay increase or decrease activity depending on the topology of the binding site.
Replacing the nitro group with other electron-withdrawing groupsElectronicCan fine-tune the electronic properties to optimize interactions with the target.

Bioisosteric Replacements in the 1,3-Benzodioxole Scaffold and Their Effects on Recognition

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.govcambridgemedchemconsulting.comnih.gov This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. In the context of the this compound scaffold, bioisosteric replacements can be employed to improve potency, selectivity, metabolic stability, or to explore the chemical space around the lead compound.

The nitro group, for example, can be replaced by a variety of other electron-withdrawing groups. The choice of bioisostere depends on the specific goals of the modification. For instance, if the goal is to maintain the electron-withdrawing nature of the substituent while reducing potential toxicity associated with the nitro group, a cyano (-CN) or a trifluoromethyl (-CF₃) group might be considered. cambridgemedchemconsulting.com

The bromine atom can also be replaced with other halogens, such as chlorine or fluorine, or with other groups of similar size, like an isopropyl group. cambridgemedchemconsulting.com These modifications can alter the lipophilicity and the halogen bonding potential of the molecule, which in turn can affect its recognition by a biological target.

The 1,3-benzodioxole ring itself can be a target for bioisosteric replacement, a strategy often referred to as scaffold hopping. nih.gov This involves replacing the core structure with another that maintains the spatial arrangement of the key interacting groups. For example, an indazole or a benzofuran (B130515) ring system might be used to replace the benzodioxole scaffold, potentially leading to novel compounds with improved properties. Current time information in Bangalore, IN.

The following table provides examples of potential bioisosteric replacements for the this compound scaffold and their potential effects on molecular recognition.

Original Group Bioisosteric Replacement Potential Effect on Recognition
-NO₂-CN, -CF₃, -SO₂MeMaintains electron-withdrawing character, may alter hydrogen bonding potential and steric interactions.
-Br-Cl, -I, -CF₃, -iPrModulates lipophilicity, halogen bonding capacity, and steric bulk.
1,3-BenzodioxoleIndazole, Benzofuran, DihydrobenzofuranAlters the core scaffold, potentially leading to new interactions with the target and improved pharmacokinetic properties.

In Silico Studies of Molecular Recognition and Binding Potential

In silico methods, or computational chemistry techniques, are invaluable tools in the study of structure-activity relationships. nih.govfrontiersin.org These methods allow researchers to model the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level. This can provide insights into the binding mode of the ligand and help to rationalize observed SAR data.

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.org By docking a series of this compound derivatives into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then be used to design new derivatives with improved binding properties. For example, docking studies have been used to guide the design of inhibitors for a variety of enzymes, including monoamine oxidase B and the proteasome. frontiersin.orgresearchgate.net

Pharmacophore modeling is another useful in silico approach. A pharmacophore is a three-dimensional arrangement of the essential features of a molecule that are responsible for its biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated that can then be used to screen virtual libraries of compounds to identify new potential hits.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with activity, a QSAR model can be developed that can predict the activity of new, unsynthesized compounds.

In silico methods for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are also increasingly used in drug discovery. nih.govnih.gov By predicting these properties early in the design process, researchers can prioritize the synthesis of compounds with a higher likelihood of success in later stages of development. While specific in silico studies on this compound are not widely reported, the application of these methods to similar heterocyclic systems demonstrates their potential to accelerate the discovery of new biologically active compounds based on this scaffold. nih.govnih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Methodologies

While established methods for the synthesis of nitroaromatic compounds and benzodioxole derivatives exist, the development of more efficient, sustainable, and selective synthetic routes for 5-Bromo-6-nitro-1,3-benzodioxole remains a critical area of future research. Current synthetic strategies often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, the use of toxic reagents, and modest yields.

Future research should focus on the development of novel synthetic methodologies that address these challenges. This could include the exploration of transition-metal-free synthesis approaches, which offer a more environmentally benign alternative to traditional metal-catalyzed reactions. Additionally, the application of flow chemistry techniques could enable better control over reaction parameters, leading to improved yields and purity. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more streamlined and cost-effective synthesis of this compound and its derivatives. A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesPotential Challenges
Transition-Metal-Free Synthesis Reduced cost, lower toxicity, simplified purificationMay require harsher reaction conditions, limited substrate scope
Flow Chemistry Precise control over reaction parameters, improved safety, scalabilityHigh initial equipment cost, potential for clogging
One-Pot Synthesis Reduced waste, time and cost savings, increased efficiencyCompatibility of reagents and intermediates, complex optimization
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purityPotential for localized overheating, specialized equipment required

Advanced Mechanistic Insights via Time-Resolved Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new applications. Time-resolved spectroscopic techniques, such as transient absorption and resonance Raman spectroscopy, offer powerful tools to probe the short-lived intermediates and transition states that govern chemical reactions. nih.gov

Future research in this area could focus on elucidating the photochemical pathways of this compound. acs.org For instance, studying its excited-state dynamics upon photoexcitation could reveal opportunities for its use in photoredox catalysis or as a photolabile protecting group. Time-resolved resonance Raman spectroscopy can provide detailed structural information about reactive intermediates, helping to unravel complex reaction mechanisms. nih.gov Understanding the kinetics and mechanisms of thermal decomposition of this nitroaromatic compound is also an important area for investigation. acs.org

Computational Design of Next-Generation Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. researchgate.netacs.org

Future research should leverage computational methods to design next-generation derivatives with tailored properties. For example, by systematically modifying the substituents on the benzodioxole ring, it is possible to fine-tune the electronic and steric properties of the molecule to enhance its activity for a specific application. Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish correlations between the molecular structure and biological activity, guiding the design of more potent compounds. researchgate.net Computational screening of virtual libraries of derivatives can accelerate the discovery of new molecules with desired functionalities.

Exploration of Emerging Applications in Catalysis and Chemical Biology

The unique electronic and structural features of this compound suggest its potential for a range of applications in catalysis and chemical biology. The benzodioxole moiety is a common scaffold in many biologically active compounds, and the presence of the nitro and bromo substituents provides handles for further functionalization. nih.govresearchgate.netmdpi.comresearchgate.net

In the field of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts or as organocatalysts themselves. The electron-withdrawing nitro group can influence the catalytic activity and selectivity of such systems.

In chemical biology, the nitroaromatic group is a known pharmacophore that can be bioreduced in hypoxic environments, making it a promising trigger for the targeted release of therapeutic agents in tumors. mdpi.comsvedbergopen.com Future research could focus on developing this compound-based probes for sensing biologically relevant species or as building blocks for the synthesis of novel bioactive molecules. nih.govresearchgate.net The potential applications are summarized in Table 2.

Application AreaPotential Role of this compound Derivatives
Catalysis Ligands for transition metal catalysts, organocatalysts
Chemical Biology Hypoxia-activated prodrugs, fluorescent probes, building blocks for bioactive molecules
Materials Science Components of organic electronic materials, precursors for functional polymers

Integration of Machine Learning for Predictive Synthesis and Property Prediction

Future research should explore the integration of machine learning to accelerate the development and application of this compound and its derivatives. For instance, an ML model could be trained to predict the most efficient synthetic route to a desired derivative, saving significant time and resources in the laboratory. Furthermore, ML models can be developed to predict the biological activity or material properties of virtual compounds, allowing for the rapid screening of large chemical spaces. The combination of computational design and machine learning holds immense promise for the discovery of new this compound-based molecules with tailored functionalities.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-6-nitro-1,3-benzodioxole, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzodioxole core. For example, bromination of a nitro-substituted precursor or nitration of a brominated intermediate. A flow chemistry approach (as described for similar compounds) can enhance reproducibility and yield . Key steps include:
  • Reagent selection : Use HNO₃/H₂SO₄ for nitration and Br₂/FeBr₃ for bromination.
  • Purification : Flash chromatography (e.g., 10% AcOEt-petroleum ether) or recrystallization to achieve >95% purity.
    Critical Parameters :
ParameterOptimal Range
Temperature0–75°C (depending on step)
Reaction Time24–48 h (nitration)
Solvent SystemMeOH/H₂O or CHCl₃

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments (e.g., δ 6.70–6.34 ppm for benzodioxole protons in CDCl₃) .
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and benzodioxole (1178–1035 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs for refinement .

Q. What handling and storage protocols are recommended for this compound?

  • Methodological Answer :
  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
  • Safety : Use fume hoods for synthesis; consult SDS for first-aid measures (e.g., skin/eye exposure protocols) .

Advanced Research Questions

Q. How can reaction mechanisms for nitration/bromination of benzodioxoles be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via in situ FTIR or HPLC.
  • Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation .
  • Computational Modeling : Combine DFT calculations with experimental data to predict regioselectivity.

Q. What strategies optimize synthesis yields in flow reactors for nitro-bromo benzodioxoles?

  • Methodological Answer :
  • Flow Platform Setup :
  • Use T-shaped mixers and stainless steel reactors (0.75 mm ID) for precise control.
  • Maintain 15 bar pressure and 75°C for exothermic reactions .
  • Parameter Table :
VariableOptimized Value
Flow Rate32–29 µL/min
Residence Time5–10 min
Solvent RatioMeOH/H₂O (95:5 v/v)

Q. How can copolymerization studies with this compound be designed?

  • Methodological Answer :
  • Radical Copolymerization : Use styrene or vinyl monomers under inert conditions.
  • Kinetic Analysis : Apply the Fineman-Ross method to determine reactivity ratios (e.g., r₁ for benzodioxole vs. r₂ for styrene) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data using SHELXL refinement .
  • Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotamer populations in NMR vs. static crystal structures).

Q. What analytical methods detect trace impurities in this compound?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns and ESI+ mode to identify halogenated byproducts (e.g., dehalogenated derivatives) .
  • Limits of Detection :
Impurity TypeLOD (ppm)Column Type
De-nitro products0.1C18
Bromide salts0.5Ion-exchange

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.